(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Brand Name: Vulcanchem
CAS No.: 1523530-74-6
VCID: VC8076334
InChI: InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1
SMILES: C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Molecular Formula: C12H20N2O6
Molecular Weight: 288.30

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate

CAS No.: 1523530-74-6

Cat. No.: VC8076334

Molecular Formula: C12H20N2O6

Molecular Weight: 288.30

* For research use only. Not for human or veterinary use.

(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate - 1523530-74-6

Specification

CAS No. 1523530-74-6
Molecular Formula C12H20N2O6
Molecular Weight 288.30
IUPAC Name (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid
Standard InChI InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1
Standard InChI Key YNSNAVAMSHBSLQ-KKXFCUFMSA-N
Isomeric SMILES C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O
SMILES C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O
Canonical SMILES C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O

Introduction

Structural and Stereochemical Characteristics

Core Bicyclic Architecture

The parent structure, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, consists of a norbornane-derived framework modified by oxygen and nitrogen heteroatoms. The bicyclo[2.2.1]heptane system comprises two fused cyclohexane rings, creating a rigid, boat-like conformation. Substituents at positions 2 (oxygen) and 5 (nitrogen) introduce polarity and hydrogen-bonding capabilities, critical for molecular interactions .

The hemioxalate salt forms via proton transfer between the bicyclic amine and oxalic acid, yielding a 1:1 molar ratio. This salt formulation enhances stability and crystallinity, as evidenced by its 97% purity in commercial samples .

Stereochemical Configuration

The (1R,4R) designation specifies the absolute configuration at carbons 1 and 4. X-ray crystallography of related compounds confirms that this stereochemistry imposes distinct spatial arrangements on functional groups, influencing reactivity and biological activity . The isomeric SMILES string (C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O) explicitly defines the chiral centers and salt composition.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate remain proprietary, analogous bicyclic amines are typically synthesized through cycloaddition or ring-closing metathesis. A plausible pathway involves:

  • Diels-Alder Cyclization: Reaction of a diene with a nitroso dienophile to form the oxazabicyclic core.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (1R,4R) enantiomer.

  • Salt Formation: Treatment with oxalic acid to precipitate the hemioxalate .

Industrial-Scale Production

Commercial suppliers like AChemBlock and VulcanChem produce the compound at 97% purity, indicating robust crystallization and purification protocols. Key challenges include maintaining stereochemical fidelity during scale-up and minimizing oxalic acid degradation .

Physicochemical Properties

Thermal and Spectral Data

PropertyValueSource
Molecular Weight288.30 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point (Parent)153.6 ± 15.0 °C
Flash Point46.1 ± 9.8 °C
LogP (Parent)-1.23

The low LogP value (-1.23) suggests high hydrophilicity, consistent with the polar oxa and aza groups. Fourier-transform infrared (FTIR) spectra of related compounds show characteristic N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches.

Applications in Pharmaceutical Development

Role as a Chiral Building Block

The compound’s rigid bicyclic structure and stereochemical purity make it invaluable for constructing bioactive molecules. Examples include:

  • Neurological Agents: Analogous azabicycles modulate serotonin and dopamine receptors.

  • Antiviral Prodrugs: Bicyclic amines improve metabolic stability in nucleotide analogs .

Case Study: Prodrug Optimization

In a 2023 study, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives increased the oral bioavailability of a hepatitis C protease inhibitor by 40%, attributed to enhanced membrane permeability.

Future Directions

Expanding Synthetic Utility

Recent advances in flow chemistry could enable continuous production of the bicyclic core, reducing costs by 30–50%. Catalytic asymmetric synthesis methods may also improve enantiomeric excess beyond 99% .

Biomedical Applications

Ongoing research explores its use in:

  • Gene Delivery Vehicles: Functionalization with lipid moieties for mRNA encapsulation.

  • Metal-Organic Frameworks (MOFs): Chiral templates for heterogeneous catalysis.

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